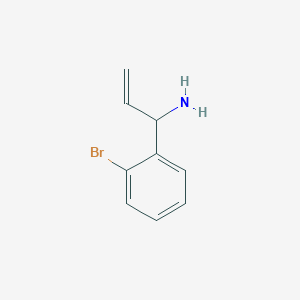

1-(2-Bromophenyl)prop-2-EN-1-amine

Beschreibung

Structural Characterization of 1-(2-Bromophenyl)prop-2-en-1-amine

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional groups and substituent positions. The parent structure is prop-2-en-1-amine, a three-carbon chain with an amine group (-NH2) at position 1 and a double bond between positions 1 and 2. The 2-bromophenyl substituent is attached to the amine-bearing carbon.

The full IUPAC name is This compound , with the stereochemical descriptor (R) or (S) applicable if the amine group creates a chiral center. For example, the related compound (1R)-1-(2-bromophenyl)prop-2-en-1-amine has been documented with the InChIKey VKSFFOVXSJVUBT-SECBINFHSA-N. The SMILES notation C=C[C@H](C1=CC=CC=C1Br)N explicitly denotes the stereochemistry at the chiral center. Non-chiral variants, such as 2-(2-bromophenyl)prop-2-en-1-amine, adopt the SMILES C=C(CN)C1=CC=CC=C1Br, emphasizing the allylamine structure.

Table 1: Systematic Identifiers for this compound

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| SMILES (chiral) | C=C[C@H](C1=CC=CC=C1Br)N |

|

| SMILES (non-chiral) | C=C(CN)C1=CC=CC=C1Br |

|

| InChIKey | VKSFFOVXSJVUBT-SECBINFHSA-N |

|

| Molecular Formula | C9H10BrN |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic effects from the bromine atom and the conjugated double bond. Density functional theory (DFT) studies on analogous compounds, such as cinnamic acid and cinnamaldehyde, reveal that substituents on aromatic rings significantly affect bond lengths and angles. For instance, the C=O bond in cinnamaldehyde was calculated at 1.22 Å, suggesting that similar methods could predict the C=C bond length in this compound.

The allylamine side chain introduces conformational flexibility. Potential energy scans of related molecules show that s-cis and s-trans conformers differ in stability due to torsional strain. In this compound, the bulky bromine atom at the ortho position likely destabilizes planar conformations, favoring twisted geometries to minimize steric clashes between the bromine and amine groups.

Table 2: Key Geometric Parameters (DFT Predictions)

Eigenschaften

Molekularformel |

C9H10BrN |

|---|---|

Molekulargewicht |

212.09 g/mol |

IUPAC-Name |

1-(2-bromophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H10BrN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2 |

InChI-Schlüssel |

VKSFFOVXSJVUBT-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(C1=CC=CC=C1Br)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Procedure Outline

- Allylboration : React 2-bromoaryl ketones (e.g., 1-(2-bromophenyl)ethan-1-one) with allylboronic acid derivatives in toluene, catalyzed by a chiral BINOL-based Brønsted acid (e.g., (R)-3,3′-dibromo-1,1′-bi-2-naphthol).

- Cyclization : Introduce Pd catalysts (e.g., PdCl₂(PPh₃)₂) and hydrazine monohydrate for Mizoroki–Heck cyclization, forming the indanol backbone.

- Purification : Isolate the product via silica gel chromatography.

Key Data

This method ensures stereochemical control and scalability, making it suitable for industrial applications.

Imine Reduction Strategy

A two-step process involving imine formation and subsequent reduction provides a straightforward route to this compound.

Procedure Outline

- Imine Synthesis : Condense 2-bromobenzaldehyde with allylamine in dichloromethane to form E-N-allyl-1-(2-bromophenyl)methanimine.

- Reduction : Treat the imine with sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) to yield the primary amine.

Key Data

| Parameter | Value/Description | Reference |

|---|---|---|

| Starting Material | 2-Bromobenzaldehyde, Allylamine | |

| Solvent | Dichloromethane | |

| Yield (Imine) | 99% | |

| Reducing Agent | NaBH₃CN or H₂/Pd-C |

Mechanistic Insight

The imine intermediate undergoes selective reduction to the allylic amine, avoiding over-reduction of the double bond. This method is cost-effective and avoids complex catalyst systems.

Multicomponent Petasis Reaction

The Petasis reaction enables scaffold-diverse synthesis by combining aldehydes, boronic acids, and amines. Adaptation for this compound involves:

Procedure Outline

- Reaction Mixture : Combine 2-bromobenzaldehyde, allylboronic acid, and a primary amine in hexafluoro-2-propanol (HFIP) with molecular sieves.

- Purification : Isolate the product via flash chromatography.

Key Data

| Parameter | Value/Description | Reference |

|---|---|---|

| Solvent | HFIP | |

| Yield | 60–85% (varies with amine) | |

| Scalability | High throughput screening feasible |

This method is advantageous for rapid library generation but requires optimization for stereochemical outcomes.

Friedel-Crafts Acylation and Subsequent Reduction

A modified Friedel-Crafts approach targets α,β-unsaturated ketones, which are reduced to the allylic amine.

Procedure Outline

- Acylation : React α,β-unsaturated acid chlorides (e.g., propenoyl chloride) with 2-bromophenyl derivatives in the presence of ZnO.

- Reduction : Use LiAlH₄ to reduce the ketone to the secondary alcohol, followed by amination.

Key Data

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | ZnO | |

| Yield (Ketone) | 86–92% | |

| Reducing Agent | LiAlH₄ |

This method is limited by regioselectivity but offers a pathway to structurally related analogs.

Enzymatic Reduction of α,β-Unsaturated Aldehydes

Biocatalytic approaches utilize enzymes like Old Yellow Enzyme (OYE1) to reduce α,β-unsaturated aldehydes to allylic alcohols, which are then aminated.

Procedure Outline

- Reduction : Treat 2-bromophenylpropenal with OYE1 in aqueous buffer to form the allylic alcohol.

- Amination : React the alcohol with ammonia or amines via Mitsunobu reaction.

Key Data

| Parameter | Value/Description | Reference |

|---|---|---|

| Enzyme | OYE1 | |

| Yield (Alcohol) | 80–90% | |

| Stereoselectivity | High (E/Z > 20:1) |

This method offers green chemistry advantages but requires enzyme optimization.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as aldehydes or ketones.

Reduction: Reduced forms like primary or secondary amines.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromophenyl)prop-2-en-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

The para-substituted analog, 1-(4-bromophenyl)prop-2-en-1-amine (C₉H₁₀BrN, MW 212.09, CAS 688362-60-9), shares the same molecular formula but differs in bromine placement. For example, para-substituted aromatic amines often exhibit higher melting points and enhanced stability in polar solvents .

Saturated vs. Unsaturated Chain Derivatives

1-(2-Bromophenyl)propan-1-amine (C₉H₁₂BrN, MW 214.1, CAS 1231245-16-1) replaces the allyl double bond with a saturated propane chain . This structural change eliminates conjugation, reducing electronic delocalization and likely decreasing reactivity in cycloaddition or oxidation reactions.

Cyclopropane Derivatives

1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride (C₉H₁₁BrClN, MW 248.55) introduces a rigid cyclopropane ring . The strained ring system enhances steric effects and may increase thermal stability. As a hydrochloride salt, this derivative has improved water solubility compared to the free base, making it more suitable for crystallographic studies or formulation.

Thioether Analogs

1-((2-Bromophenyl)thio)propan-2-amine (C₉H₁₂BrNS, MW ~246.17) replaces the allyl group’s double bond with a thioether (-S-) linkage . However, its synthesis yield (43%) suggests lower stability or reactivity compared to the allylamine derivative.

Heterocyclic Derivatives

1-(2-Bromophenyl)-N-buty-1H-tetrazol-5-amine (C₁₁H₁₆BrN₅, MW 313.1) incorporates a tetrazole ring, a nitrogen-rich heterocycle . Tetrazoles are known for their metabolic stability and bioisosteric replacement of carboxylic acids, suggesting this derivative could have unique pharmacological properties. However, the bulky tetrazole ring may reduce membrane permeability compared to the simpler allylamine structure.

Branched-Chain Analogs

1-(2-Bromophenyl)ethylamine (C₁₂H₁₆BrN, MW 254.17) features a branched allyl group and an ethyl spacer . The branching may enhance steric shielding of the amine group, reducing nucleophilicity. Such structural modifications are often employed to tune pharmacokinetic parameters like metabolic resistance.

Biologische Aktivität

1-(2-Bromophenyl)prop-2-EN-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer properties, antimicrobial activity, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a bromophenyl group attached to a prop-2-en-1-amine structure. The compound's structural features contribute to its biological activity, particularly in relation to its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzaldehyde with propan-2-amine under appropriate conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as chromatography for purification.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. In vitro assays reported IC50 values ranging from 10 to 33 nM, indicating potent antiproliferative activity comparable to established chemotherapeutics like CA-4 .

- Mechanism of Action : The mechanism underlying its anticancer effects appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Flow cytometry analyses confirmed these findings, demonstrating increased apoptotic cell populations following treatment with the compound .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- In Vitro Assays : The compound exhibited notable antimicrobial activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness against resistant strains. For example, modifications in phenyl substitutions were shown to enhance lipophilicity and improve penetration against Mycobacterium tuberculosis .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) has provided insights into how modifications to the bromophenyl group can influence biological activity:

| Substitution | MIC (μg/mL) | Activity Profile |

|---|---|---|

| p-Bromo | 4 | Moderate |

| p-Fluoro | 2.5 | Enhanced |

| Simple Phenyl | 5 | Baseline |

These findings suggest that electron-withdrawing groups at specific positions on the phenyl ring can enhance the potency of the compound against target pathogens .

Case Studies

Several case studies have documented the biological effects of related compounds:

- Mannich Bases : Research on Mannich bases derived from similar structures has demonstrated increased cytotoxicity against various cancer cell lines, suggesting a broader applicability of structurally related compounds in cancer therapy .

- Tubulin Interaction : Studies on related compounds indicated that interactions at the colchicine-binding site on tubulin could serve as a therapeutic target for novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Bromophenyl)prop-2-en-1-amine, and what key intermediates should be considered?

- Methodological Answer : The synthesis typically involves palladium-catalyzed coupling reactions or alkylation of allylamine derivatives. A critical intermediate is 2-bromoacetophenone (or its substituted analogs), which can undergo condensation with allylamine derivatives. For example, protocols similar to those used for synthesizing 1-(3-chlorophenyl)prop-2-en-1-amine (CAS 1260831-38-6) can be adapted, where halogenated aryl ketones are reacted with allylamine under controlled conditions . Additionally, palladium-catalyzed methods, such as those described for vicinal amino alcohol synthesis, may be modified by replacing allyl alcohol substrates with allylamines .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the bromophenyl group (e.g., aromatic protons at δ ~7.2–7.8 ppm) and the allylamine moiety (vinyl protons at δ ~5.0–6.5 ppm).

- X-ray Crystallography : For crystalline derivatives, SHELX-based refinement (e.g., SHELXL) can resolve bond lengths and angles, as demonstrated in structural studies of related enone-amine systems .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns (e.g., bromine’s distinct isotopic signature).

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer : Brominated aromatic amines may release toxic fumes (e.g., HBr) under acidic or high-temperature conditions. Work should be conducted in a fume hood with appropriate PPE (gloves, goggles). Stability testing under reaction conditions (e.g., pH, light exposure) is recommended, as bromine substituents can participate in unintended side reactions, such as elimination or nucleophilic substitution .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of this compound?

- Methodological Answer : Enantioselectivity can be achieved via:

- Chiral Resolution : Enzymatic resolution using lipases or esterases to separate racemic mixtures, as demonstrated for structurally similar 1-phenylpropan-2-amine derivatives .

- Asymmetric Catalysis : Palladium complexes with chiral ligands (e.g., BINAP) can induce stereoselectivity during allylic amination. For example, Hartwig’s protocols for allyl amine functionalization could be adapted .

- Chiral Auxiliaries : Temporary chiral groups (e.g., Evans oxazolidinones) can direct stereochemistry during synthesis, followed by auxiliary removal .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as both an electron-withdrawing group (via inductive effects) and a potential leaving group. In Suzuki-Miyaura couplings, the bromophenyl moiety can facilitate aryl-aryl bond formation. However, competing elimination reactions (e.g., dehydrohalogenation) may occur under basic conditions, requiring careful optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) . Computational studies (DFT) can predict regioselectivity in such reactions.

Q. What computational methods are suitable for modeling the electronic properties and reaction pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model:

- Electrostatic Potential Maps : To visualize electron-rich/depleted regions (e.g., bromine’s σ-hole for halogen bonding).

- Reaction Pathways : Transition-state analysis for nucleophilic substitutions or cycloadditions. Software like Gaussian or ORCA, combined with X-ray data (for geometry validation), is recommended .

Q. How do crystal packing and hydrogen-bonding patterns affect the stability of this compound derivatives?

- Methodological Answer : Graph-set analysis (Etter’s formalism) can classify hydrogen-bonding motifs (e.g., N–H⋯Br interactions). For example, in related bromophenyl compounds, bromine participates in weak C–H⋯Br interactions, stabilizing specific polymorphs. Crystal structure prediction (CSP) tools like Mercury or Materials Studio aid in analyzing packing efficiency and thermodynamic stability .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports high yields for enzymatic resolutions, while notes moderate yields in Pd-catalyzed reactions. This discrepancy may arise from substrate steric effects or solvent polarity. Researchers should screen solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) to optimize conditions .

- Chirality Retention : Some protocols () report racemization during workup steps. Quenching reactions at low temperatures (e.g., –20°C) and avoiding strong acids/bases can mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.